5-(2-chlorophenyl)-1H-tetrazole

Cancer metabolism Fragment-based drug discovery LDHA inhibition

Fragment-based drug discovery against LDHA demands validated starting points with atomic-resolution binding data. 5-(2-Chlorophenyl)-1H-tetrazole (CAS 50907-46-5) provides an experimentally determined IC₅₀ of 500 µM and a fully solved X-ray co-crystal structure at 1.75 Å (PDB 4AJ2), enabling structure-guided optimization. • Ortho-Cl substitution makes specific hydrophobic contacts; binding mode cannot be extrapolated to other aryl tetrazoles. • Azide-free synthetic route (JP H08277278 A) eliminates hydrazoic acid hazards for multi-kilogram production. • LogP 1.52, PSA 54.46 Ų. Supplied with HPLC, NMR documentation; gram-to-kilogram quantities available.

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
CAS No. 50907-46-5
Cat. No. B186248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-1H-tetrazole
CAS50907-46-5
Molecular FormulaC7H5ClN4
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NNN=N2)Cl
InChIInChI=1S/C7H5ClN4/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
InChIKeyPSUIIKIEUATWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)-1H-tetrazole: Fragment and Bioisostere


5-(2-Chlorophenyl)-1H-tetrazole (CAS 50907-46-5) is a 5-aryltetrazole heterocyclic compound bearing an ortho-chlorophenyl substituent on the tetrazole ring. As a member of the 5-aryltetrazole class, it serves both as a carboxylic acid bioisostere scaffold relevant to angiotensin II receptor antagonist design and as a structurally characterized fragment hit in fragment-based drug discovery [1]. The compound has been co-crystallized with rat lactate dehydrogenase A (LDHA) at 1.75 Å resolution, providing atomic-level binding mode information in a therapeutically relevant target system [2].

Fragment-Based Design
Crystallographically characterized LDHA fragment hit with defined binding mode
Antifungal Scaffold
2-Chlorophenyl tetrazole core for antifungal derivative synthesis and biofilm studies
Bioisostere Chemistry
Carboxylic acid bioisostere scaffold supporting metabolic stability research

5-(2-Chlorophenyl)-1H-tetrazole: Irreplaceable in LDHA Research


Substitution with alternative 5-aryltetrazoles lacking ortho-chlorine substitution would invalidate established LDHA binding mode data and likely alter inhibitory activity in an unpredictable manner. The 2-chlorophenyl group makes specific hydrophobic contacts within the LDHA active site that are absent for unsubstituted phenyl analogs, meaning the atomic-resolution binding information from PDB 4AJ2 cannot be extrapolated to other aryl tetrazoles without independent structural validation [1]. Furthermore, the ortho-chloro substitution confers distinct physicochemical properties—calculated LogP of 1.52 and PSA of 54.46 Ų—that directly impact lipophilicity, membrane permeability, and metabolic stability relative to unsubstituted or para-substituted analogs, precluding simple interchangeability in SAR studies or lead optimization campaigns .

!
Ortho-Cl binding mode: Replacement with unsubstituted or para-substituted analogs loses the hydrophobic contacts seen in PDB 4AJ2; binding data may not transfer.
!
Physicochemical shift: Substitution pattern alters LogP and PSA, potentially changing permeability and metabolic stability profiles in SAR campaigns.
!
Antifungal SAR context: The 2-chlorophenyl isomer shows distinct rank-order activity against C. albicans; other isomers may not replicate the same biofilm inhibition profile.

5-(2-Chlorophenyl)-1H-tetrazole Evidence Guide


LDHA Inhibition as a Validated Fragment Hit

5-(2-Chlorophenyl)-1H-tetrazole was identified as a fragment hit in an NMR- and SPR-based fragment screen against lactate dehydrogenase A (LDHA), a validated cancer metabolism target. Its binding was subsequently confirmed by X-ray crystallography at 1.75 Å resolution [1]. The compound exhibits an IC₅₀ of 500 µM (5.00 × 10⁵ nM) against LDHA in a biochemical assay [2]. As a fragment starting point with sub-millimolar potency and fully elucidated binding pose, it provides a structurally tractable core for fragment linking or growing campaigns that cannot be replicated using uncharacterized 5-aryltetrazoles lacking crystallographic validation.

LDHA Fragment Hit
Reported comparison
IC₅₀ 500 µM vs optimized leads (0.02–0.6 µM Kd) and 1,4-triazole inhibitors (117–136 µM IC₅₀)
Fragment-level potency suitable for structure-guided elaboration
Co-crystal PDB 4AJ2, 1.75 Å resolution; rat LDHA biochemical assay
Cancer metabolism Fragment-based drug discovery LDHA inhibition

Superior Antifungal Biofilm Inhibition

In a structure-activity relationship study of tetrazole derivatives, the 2-chlorophenyl-substituted derivative (±)-1-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]propan-2-yl acetate (E5) demonstrated superior antifungal activity against Candida albicans compared to its 4-chlorophenyl positional isomer and other aryl-substituted analogs. E5 was identified as the most effective inhibitor of fungal growth among the tested series and was advanced for further evaluation against both young (adhesion phase) and mature biofilms in vitro [1]. In a separate head-to-head comparison of benzoxazole-tetrazole hybrids, the 2-chlorophenyl derivative (5d) and 4-chlorophenyl derivative (5c) both exhibited high cell growth inhibition against C. albicans when tested at equivalent concentrations [2].

Antifungal Rank Order
Rank-order screening
E5 (2‑Cl derivative) ranked most effective inhibitor in tested series; advanced to mature biofilm evaluation
Supports antifungal scaffold screening context
C. albicans growth inhibition; biofilm adhesion and mature phases; minor Vero cell cytotoxicity noted
Antifungal drug discovery Candida albicans Biofilm inhibition

Azide-Free Synthetic Route

A patent-protected synthetic route (JP H08277278 A) enables the preparation of 5-(2-chlorophenyl)-1H-tetrazole from 2-chlorobenzonitrile via reaction with hydrazine followed by conversion of the resultant amidrazone intermediate [1]. This method avoids the use of sodium azide—which is explosive, toxic, and requires specialized handling—in contrast to the conventional [3+2] cycloaddition route employing 2-chlorobenzonitrile with sodium azide under copper sulfate catalysis. The conventional azide-based route remains widely used for laboratory-scale synthesis but presents safety and scalability concerns for larger production .

Azide‑Free Route
Reported method
2‑Chlorobenzonitrile + hydrazine → amidrazone → tetrazole (JP H08277278 A), avoids sodium azide
Reduces safety infrastructure needs for scale‑up
Mild conditions; no explosive azide or heavy metal azide precipitation
Tetrazole synthesis Process chemistry Azide-free methodology

Tetrazole as Carboxylic Acid Bioisostere: Stability Advantage

The 1H-tetrazole ring functions as a classic bioisostere for the carboxylic acid group, with both moieties exhibiting similar pKa (approximately 4.5-4.9 for tetrazole vs. 4.2-4.5 for carboxylic acid) and comparable hydrogen-bonding environments in crystal structures [1]. 5-Aryltetrazoles including 5-(2-chlorophenyl)-1H-tetrazole inherit this bioisosteric character while offering enhanced metabolic stability relative to carboxylic acids [2]. This advantage is clinically validated: tetrazole-containing angiotensin II receptor blockers (e.g., losartan, candesartan) demonstrate improved pharmacokinetic profiles compared to carboxylate counterparts, with the tetrazole moiety showing reduced susceptibility to β-oxidation and glucuronidation pathways that commonly degrade carboxylic acid-containing drugs [3].

Bioisostere Property
Class‑level context
Tetrazole pKa ≈ 4.5–4.9; reduced β‑oxidation susceptibility vs. carboxylic acid; validated in clinical AT1 antagonists
Supports bioisostere replacement strategy research
Class‑level evidence; compound‑specific metabolic stability data to verify
Medicinal chemistry Bioisostere Drug design

5-(2-Chlorophenyl)-1H-tetrazole: Research and Industrial Applications


Fragment-Based LDHA Inhibitor Lead Generation

5-(2-Chlorophenyl)-1H-tetrazole is a validated fragment hit for lactate dehydrogenase A (LDHA) with a fully solved X-ray co-crystal structure (PDB 4AJ2) at 1.75 Å resolution [1]. The compound exhibits an IC₅₀ of 500 µM, confirming fragment-appropriate potency suitable as a starting point for fragment growing or linking campaigns [2]. The atomic-resolution binding mode information enables structure-guided optimization that cannot be performed with uncharacterized 5-aryltetrazoles lacking crystallographic data. This compound is therefore uniquely positioned for medicinal chemistry groups conducting fragment-based drug discovery against LDHA in the context of cancer metabolism.

Antifungal Tetrazole Scaffold for Biofilms

The 2-chlorophenyl-substituted tetrazole core provides a scaffold for generating derivatives with activity against Candida albicans biofilms. In direct head-to-head screening, the 2-chlorophenyl-containing derivative (E5) demonstrated superior antifungal efficacy compared to its 4-chlorophenyl positional isomer, emerging as the most effective growth inhibitor in the tested series and the only compound advanced to mature biofilm evaluation [3]. This positional advantage establishes 5-(2-chlorophenyl)-1H-tetrazole as the preferred starting material for synthesizing antifungal tetrazole derivatives, with applications in academic antifungal drug discovery and agrochemical fungicide development .

Carboxylic Acid Bioisostere Replacement

As a 5-aryltetrazole, 5-(2-chlorophenyl)-1H-tetrazole inherits the class-validated bioisosteric properties of tetrazoles, offering enhanced metabolic stability relative to carboxylic acid moieties—specifically, reduced susceptibility to β-oxidation and decreased risk of acyl glucuronide-mediated toxicity [4]. The ortho-chlorophenyl substitution provides a calculated LogP of 1.52, which modulates lipophilicity for membrane permeability optimization while maintaining the hydrogen-bonding capacity essential for target engagement . This scaffold is applicable for medicinal chemists designing non-peptide antagonists requiring acidic pharmacophores, including angiotensin II receptor modulators and other targets where carboxylic acid bioisosterism is therapeutically advantageous.

Azide-Free Route for Industrial Procurement

For industrial and pilot-scale manufacturing, 5-(2-chlorophenyl)-1H-tetrazole offers a differentiated procurement advantage through the availability of an azide-free synthetic route (JP H08277278 A) that uses hydrazine rather than explosive sodium azide [5]. This patent-protected methodology eliminates the safety hazards associated with azide chemistry—namely hydrazoic acid formation and heavy metal azide precipitation—thereby reducing facility infrastructure requirements and enabling larger-scale production with lower regulatory burden. Suppliers capable of implementing this azide-free route offer a distinct procurement advantage for buyers requiring multi-kilogram quantities for pharmaceutical intermediate production or agrochemical manufacturing.

Application
Selection Property
Validation Focus
LDHA fragment lead generation
Structurally characterized binding mode (PDB 4AJ2)
Binding mode confirmation and structure‑guided optimization
Antifungal scaffold research
2‑Chlorophenyl substitution profile
Biofilm inhibition assay context and isomer comparison
Carboxylic acid bioisostere replacement
Reported class‑level metabolic stability
Bioisostere equivalence and PK profile evaluation
Industrial procurement at scale
Azide‑free synthetic route availability
Process safety review and scale‑up validation

Technical Documentation Hub

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49 linked technical documents
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